2,5-Dimethyl-3-nitrobenzoic acid
Overview
Description
2,5-Dimethyl-3-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, featuring a nitro group (-NO2) and two methyl groups (-CH3) attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with a variety of biological targets, including enzymes and cellular structures .
Mode of Action
Nitro compounds can undergo various reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions can lead to changes in the targets they interact with.
Biochemical Pathways
Nitro compounds can participate in a variety of biochemical pathways due to their reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dimethyl-3-nitrobenzoic acid . These factors can include pH, temperature, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-3-nitrobenzoic acid can be synthesized through several methods, including nitration of 2,5-dimethylbenzoic acid. The nitration reaction typically involves treating the starting material with a nitrating agent, such as nitric acid (HNO3) and sulfuric acid (H2SO4), under controlled temperature conditions to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar nitration processes, but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of reaction parameters, such as temperature, concentration of reagents, and reaction time, to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-3-nitrobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl) can reduce the nitro group to an amino group.
Substitution: Halogenation reactions can be performed using halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can yield this compound derivatives with higher oxidation states.
Reduction: Reduction of the nitro group can produce 2,5-dimethyl-3-aminobenzoic acid.
Substitution: Halogenation can result in the formation of halogenated derivatives of the compound.
Scientific Research Applications
2,5-Dimethyl-3-nitrobenzoic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other organic compounds and is used in the study of reaction mechanisms.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: It is explored for its medicinal properties, including its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Nitrobenzoic acid
4-Nitrobenzoic acid
2,4-Dimethyl-3-nitrobenzoic acid
2,6-Dimethyl-3-nitrobenzoic acid
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Properties
IUPAC Name |
2,5-dimethyl-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)6(2)8(4-5)10(13)14/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGZFDGAQVAGHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292738 | |
Record name | 2,5-dimethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27022-97-5 | |
Record name | 27022-97-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85207 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-dimethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.